N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, a hydrazone linkage, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine to form the hydrazone intermediate. The reaction is typically carried out in the presence of an acid catalyst under reflux conditions.
Coupling with the Sulfonamide: The hydrazone intermediate is then coupled with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazone linkage and sulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzyloxy)phenyl]-1-{N’-[(1E)-(4-tert-butylphenyl)methylidene]hydrazinecarbonyl}formamide
- **N-[4-(benzyloxy)phenyl]-1-{N’-[(1E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide
Uniqueness
N-(1-{N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxy group, hydrazone linkage, and sulfonamide group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C30H29N3O4S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-3-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C30H29N3O4S/c1-23-12-18-28(19-13-23)38(35,36)33-29(20-24-8-4-2-5-9-24)30(34)32-31-21-25-14-16-27(17-15-25)37-22-26-10-6-3-7-11-26/h2-19,21,29,33H,20,22H2,1H3,(H,32,34)/b31-21+ |
InChI Key |
GVBVCYMYXSMHON-NJZRLIGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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